molecular formula C19H18N4O4 B11486795 1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole

1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No.: B11486795
M. Wt: 366.4 g/mol
InChI Key: SRMJUVCVAVFDHT-UHFFFAOYSA-N
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Description

1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a 1,2,4-oxadiazole ring, which is further substituted with a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Attachment of the 3,4,5-trimethoxyphenyl group:

    Coupling with benzimidazole: The final step involves the coupling of the oxadiazole intermediate with benzimidazole, typically through a condensation reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the benzimidazole core can interact with various biological targets, enhancing the compound’s overall bioactivity.

Comparison with Similar Compounds

  • 1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazole
  • 1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-pyrrole
  • 1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-pyrazole

Uniqueness: 1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole is unique due to the combination of its benzimidazole core and the 1,2,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. This unique structure imparts distinct biological activities, making it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H18N4O4/c1-24-15-8-12(9-16(25-2)18(15)26-3)19-21-17(22-27-19)10-23-11-20-13-6-4-5-7-14(13)23/h4-9,11H,10H2,1-3H3

InChI Key

SRMJUVCVAVFDHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)CN3C=NC4=CC=CC=C43

Origin of Product

United States

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